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molecular formula C11H25NO B2504044 11-Aminoundecan-1-ol CAS No. 27780-89-8

11-Aminoundecan-1-ol

Cat. No. B2504044
M. Wt: 187.327
InChI Key: QCSCNTGILDKNRW-UHFFFAOYSA-N
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Patent
US08475685B2

Procedure details

11-bromoundecan-1-ol (the compound 31) (15.1 g) was dissolved in 250 ml of acetonitrile, and 15.7 g of sodium azide was added to that, followed by 18-hour reaction caused by refluxing. After cooled down to room temperature, the solid components were removed by filtration. The solvent of the filtrate was distilled away under reduced pressure, to obtain 13.9 g of a transparent, viscous liquid. Of this liquid, 8.34 g was dissolved in 60 ml of THF distilled from calcium hydride in a nitrogen atmosphere, and was cooled in an ice bath. Lithium aluminum hydride (2.53 g) was then dried, and was dissolved in 250 ml of THF. The resultant was dripped, and was then stirred in an ice bath for one hour. After that, 2.5 ml of ion-exchange water, 3.5 ml of 15 wt % aqueous sodium hydride solution, and 7.5 ml of ion-exchange water were added so as to stop reactions. The precipitate generated was removed by filtration, and the solvent of the filtrate was distilled away under reduced pressure. After the filtrate was dried under reduced pressure, the dried filtrate was dissolved in 60 ml of THF, and the same volume of heptane was added to that. The precipitate generated was collected by filtration, to obtain 5.1 g of a white solid 32.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound 31
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].[N-:14]=[N+]=[N-].[Na+]>C(#N)C.C1COCC1>[NH2:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCCCCCCCCCO
Name
compound 31
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
15.7 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred in an ice bath for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 18-hour
CUSTOM
Type
CUSTOM
Details
reaction
TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
CUSTOM
Type
CUSTOM
Details
the solid components were removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent of the filtrate was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 13.9 g of a transparent, viscous liquid
DISTILLATION
Type
DISTILLATION
Details
distilled from calcium hydride in a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice bath
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Lithium aluminum hydride (2.53 g) was then dried
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 250 ml of THF
ADDITION
Type
ADDITION
Details
After that, 2.5 ml of ion-exchange water, 3.5 ml of 15 wt % aqueous sodium hydride solution, and 7.5 ml of ion-exchange water were added so as
CUSTOM
Type
CUSTOM
Details
The precipitate generated was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent of the filtrate was distilled away under reduced pressure
CUSTOM
Type
CUSTOM
Details
After the filtrate was dried under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the dried filtrate was dissolved in 60 ml of THF
ADDITION
Type
ADDITION
Details
the same volume of heptane was added to that
FILTRATION
Type
FILTRATION
Details
The precipitate generated was collected by filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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